Dipyridin-2-ylmethane

Catalog No.
S1503016
CAS No.
1132-37-2
M.F
C11H10N2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipyridin-2-ylmethane

CAS Number

1132-37-2

Product Name

Dipyridin-2-ylmethane

IUPAC Name

2-(pyridin-2-ylmethyl)pyridine

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C11H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1-8H,9H2

InChI Key

JVYGSYTXAREMJK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CC2=CC=CC=N2

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=CC=N2

Dipyridin-2-ylmethane (dpma) is a highly versatile, flexible bidentate nitrogen-donor ligand characterized by a central methylene (-CH2-) bridge connecting two pyridine rings. Unlike rigid, fully conjugated analogs, dpma coordinates to transition metals to form a six-membered chelate ring, typically adopting a strain-relieving 'boat-like' conformation [1]. The presence of the methylene bridge interrupts extended π-conjugation across the molecule, resulting in a higher Lowest Unoccupied Molecular Orbital (LUMO) energy. This electronic structural shift makes dpma a stronger σ-donor and a weaker π-acceptor compared to standard bipyridines [2]. Furthermore, the doubly benzylic protons of the methylene bridge are uniquely acidic; they can undergo deprotonation to form an anionic ligand framework. This distinct combination of conformational flexibility, specific orbital energetics, and proton-responsive behavior makes dpma an essential procurement choice for stabilizing high-valent metal centers (e.g., Pt(IV), Rh(III)) in advanced homogeneous catalysis, C-H activation, and photochemistry [3].

Substituting dpma with ubiquitous bidentate ligands like 2,2'-bipyridine (bpy) or 1,10-phenanthroline fundamentally compromises both the geometric stability and the electronic reactivity of the resulting metal complexes. Bpy and phenanthroline form rigid five-membered chelate rings with highly delocalized π-systems, which preferentially stabilize soft, large metal ions in low oxidation states [1]. In contrast, dpma forms a flexible six-membered ring that is sterically and electronically optimized for smaller metal ions in high oxidation states. Attempting to use bpy in place of dpma in demanding oxidation workflows (such as Shilov-type methane functionalization) often results in rapid catalyst deactivation or an inability to access critical high-valent intermediates [2]. Furthermore, generic bipyridines lack the reactive methylene backbone of dpma, completely preventing access to the ligand-centered deprotonation pathways required to stabilize highly unusual metal oxidation states during electrochemical cycling [3].

Enhanced Catalytic Efficiency in Olefin Hydrophenylation via Chelate Ring Expansion

In Pt(II)-catalyzed hydrophenylation of α-olefins, the geometric constraints of the ligand directly dictate the turnover frequency. Studies comparing [(dpm)Pt(Ph)(THF)]+ (where dpm = dpma) against the standard bipyridyl analog [(tbpy)Pt(Ph)(THF)]+ demonstrate that the expansion of the chelate ring size from a 5-membered ring (bpy) to a 6-membered ring (dpma) fundamentally alters the catalytic efficiency. The dpma-supported complex exhibits a measurable increase in catalytic turnover for ethylene hydrophenylation, driven by the increased bite angle and the specific σ-donor properties of the interrupted π-system [1].

Evidence DimensionCatalytic efficiency / Ethylene hydrophenylation turnover
Target Compound Data[(dpma)Pt(Ph)(THF)]+ shows increased catalytic efficiency for ethylene insertion
Comparator Or Baseline[(tbpy)Pt(Ph)(THF)]+ (4,4'-di-tert-butyl-2,2'-bipyridine baseline)
Quantified DifferenceExpansion to a 6-membered chelate ring accelerates the rate-limiting ethylene insertion step relative to the rigid 5-membered bpy system
ConditionsPt(II)-catalyzed hydrophenylation of ethylene in benzene

Procurement of dpma is critical for researchers optimizing platinum-catalyzed hydroarylation, as standard bipyridines geometrically restrict the required olefin insertion transition state.

Thermodynamic Stabilization of High-Valent Pt(IV) Intermediates in Oxidation Catalysis

For methane oxidation and C-H functionalization, stabilizing the highly oxidized metal intermediate is the primary barrier to catalyst longevity. Density Functional Theory (DFT) and experimental validation show that dpma-derived ligands (such as dpms) enthalpically and entropically stabilize Pt(IV) states compared to sulfonate-free or standard bipyridine ligands. This stabilization lowers the free energy barrier for O2 activation, enabling the facile and selective conversion of Pt(II) monomethyl complexes to their Pt(IV) hydroxo counterparts at room temperature [1]. Standard bipyridines fail to provide this stabilization, leading to over-oxidation or rapid catalyst death.

Evidence DimensionThermodynamic stabilization of Pt(IV) and O2 activation barrier
Target Compound Datadpma-derivatives enable room-temperature aerobic oxidation of Pt(II) to Pt(IV)
Comparator Or BaselineStandard bipyridine ligands (require harsh oxidants, prone to deactivation)
Quantified DifferenceSignificant reduction in the free energy barrier for O2 activation, shifting the equilibrium to favor the Pt(IV) hydroxo resting state
ConditionsAqueous aerobic oxidation of Pt(II) monomethyl complexes at pH < 10

Buyers developing robust C-H oxidation catalysts must select dpma to ensure the thermodynamic survival of high-valent intermediates that would otherwise decompose with generic ligands.

Modulation of Metal-Centered Excited States in Earth-Abundant Photocatalysts

In the development of iron-based photocatalysts, extending the lifetime of excited states is a major challenge. Quantum dynamics studies on[Fe(dpma)3]2+ reveal that the lack of extended π-conjugation across the methylene bridge shifts the LUMO higher in energy compared to [Fe(bpy)3]2+. This structural difference alters the photochemical pathway, modifying the transfer from initial metal-ligand charge transfer (MLCT) states to metal-centered (MC) triplets [1]. The flexibility of the dpma ligand prevents the rapid excited-state quenching typical of fully conjugated bipyridines.

Evidence DimensionExcited state spectrum and MLCT quenching dynamics
Target Compound Data[Fe(dpma)3]2+ exhibits modified MLCT to MC triplet transfer dynamics
Comparator Or Baseline[Fe(bpy)3]2+ (rapid MLCT quenching)
Quantified DifferenceHigher LUMO energy in dpma structurally alters the spin-crossover pathway, increasing the potential for longer-lived metal-centered states
ConditionsUltrafast quantum dynamics and spectroscopic evaluation of Fe(II) complexes

For materials scientists engineering next-generation, earth-abundant iron photocatalysts, dpma provides the exact electronic decoupling needed to extend excited-state lifetimes.

Electrochemical Access to Unusual Oxidation States via Ligand Backbone Deprotonation

The methylene bridge of dpma contains doubly benzylic protons that enable unique redox-coupled reactivity. In rhodium chemistry, the complex [Cp*Rh(dpma)(NCCH3)]2+ undergoes a quasireversible Rh(III)/Rh(II) reduction. However, further reduction to the formally Rh(I) state triggers the deprotonation of the dpma ligand backbone, forming a stable, charge-neutralized anionic ligand complex [1]. This ligand-centered proton-coupled electron transfer is structurally impossible with rigid 2,2'-bipyridine, which lacks acidic backbone protons.

Evidence DimensionLigand redox non-innocence and proton-coupled electron transfer
Target Compound Datadpma undergoes backbone deprotonation upon metal reduction to stabilize Rh(I)
Comparator Or Baseline2,2'-bipyridine (redox-active only via π* orbital filling, no deprotonation)
Quantified DifferenceDpma provides a chemical sink (deprotonation) to stabilize highly reduced metal centers, fundamentally altering the cyclic voltammetry profile
ConditionsElectrochemical reduction of[Cp*Rh(L)] complexes in non-aqueous media

Procurement for advanced electrochemical synthesis should prioritize dpma when designing systems that require proton-coupled electron transfer or the stabilization of highly reactive, low-valent intermediates.

Precursor for High-Valent C-H Activation and Oxidation Catalysts

Because dpma forms a flexible six-membered chelate ring that enthalpically stabilizes high oxidation states, it is the optimal ligand choice for synthesizing Pt(IV) or Rh(III) catalysts used in Shilov-type methane oxidation and aerobic C-H functionalization. It prevents the rapid catalyst deactivation commonly seen with standard bipyridines [1].

Ligand Scaffold for Platinum-Catalyzed Olefin Hydroarylation

Dpma is highly recommended for industrial and academic researchers developing homogeneous Pt(II) catalysts for the hydrophenylation of α-olefins (e.g., ethylene and propylene). The expanded bite angle of the dpma chelate significantly increases the turnover frequency for olefin insertion compared to rigid 5-membered bidentate ligands [2].

Development of Earth-Abundant Iron Photocatalysts

In the pursuit of replacing precious metals (Ru, Ir) with iron in photocatalysis, dpma serves as a critical structural building block. Its interrupted π-conjugation raises the LUMO energy, which alters the MLCT quenching pathways and helps extend the lifetime of metal-centered excited states necessary for productive photochemistry [3].

Synthesis of Stimuli-Responsive and Spin-Crossover Materials

Due to the conformational flexibility of the methylene bridge (capable of boat-to-chair transitions) and its ability to undergo deprotonation, dpma is uniquely suited for the formulation of advanced coordination polymers and discrete metal complexes where structural switching is coupled to magnetic bistability or electrochemical inputs [4].

XLogP3

1.8

Other CAS

1132-37-2

Wikipedia

Pyridine, 2,2'-methylenebis-

Dates

Last modified: 08-15-2023

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